molecular formula C26H24ClN3O4 B279552 N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Número de catálogo B279552
Peso molecular: 477.9 g/mol
Clave InChI: LQLUWRNMZQAANO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide, commonly known as BGB-324, is a small molecule inhibitor that targets the enzyme Axl kinase. Axl kinase is a receptor tyrosine kinase that is involved in a variety of cellular processes, including cell survival, proliferation, and migration. BGB-324 has been shown to have potential applications in the treatment of various types of cancer, as well as in the treatment of fibrotic diseases.

Mecanismo De Acción

BGB-324 works by binding to the ATP-binding site of Axl kinase, thereby inhibiting its activity. Axl kinase is involved in a variety of cellular processes that are important for cancer cell survival and proliferation, including cell signaling pathways and immune evasion. Inhibition of Axl kinase using BGB-324 has been shown to disrupt these processes and induce cancer cell death.
Biochemical and Physiological Effects:
BGB-324 has been shown to have a variety of biochemical and physiological effects, particularly in cancer cells. Studies have shown that BGB-324 can induce apoptosis (programmed cell death) in cancer cells, inhibit cancer cell migration and invasion, and sensitize cancer cells to chemotherapy and radiation therapy. In addition, BGB-324 has been shown to have anti-fibrotic effects in preclinical models of fibrotic diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of BGB-324 for lab experiments is its specificity for Axl kinase. Unlike other kinase inhibitors, BGB-324 does not inhibit other kinases that may be involved in normal cellular processes. This makes it a valuable tool for studying the role of Axl kinase in cancer biology and other disease processes. One limitation of BGB-324 is its relatively low solubility, which can make it difficult to work with in certain experimental settings.

Direcciones Futuras

There are several potential future directions for research on BGB-324. One area of interest is the development of combination therapies that include BGB-324 and other anti-cancer agents. Studies have shown that BGB-324 can sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may be a valuable addition to standard cancer treatment regimens. Another area of interest is the development of BGB-324 analogs that have improved pharmacokinetic properties and/or increased potency. Finally, further research is needed to fully understand the role of Axl kinase in various disease processes, and to identify other potential therapeutic targets for the treatment of cancer and fibrotic diseases.

Métodos De Síntesis

BGB-324 can be synthesized using a multi-step process that involves the coupling of various chemical intermediates. The synthesis of BGB-324 was first reported by scientists at BeiGene, a biopharmaceutical company based in China. The synthesis process involves the use of various reagents and solvents, and requires careful attention to detail to ensure the purity and yield of the final product.

Aplicaciones Científicas De Investigación

BGB-324 has been the subject of extensive scientific research, particularly in the field of cancer biology. Studies have shown that Axl kinase is overexpressed in a variety of cancer types, including breast, lung, and pancreatic cancer. Inhibition of Axl kinase using BGB-324 has been shown to have anti-tumor effects in preclinical models of these cancers.

Propiedades

Fórmula molecular

C26H24ClN3O4

Peso molecular

477.9 g/mol

Nombre IUPAC

N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C26H24ClN3O4/c27-20-4-1-18(2-5-20)26(32)30-13-11-29(12-14-30)22-8-6-21(7-9-22)28-25(31)19-3-10-23-24(17-19)34-16-15-33-23/h1-10,17H,11-16H2,(H,28,31)

Clave InChI

LQLUWRNMZQAANO-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4)C(=O)C5=CC=C(C=C5)Cl

SMILES canónico

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4)C(=O)C5=CC=C(C=C5)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.